![molecular formula C19H19NO4 B557323 Fmoc-N-methyl-L-alanine CAS No. 84000-07-7](/img/structure/B557323.png)
Fmoc-N-methyl-L-alanine
Overview
Description
Fmoc-N-methyl-L-alanine is an important organic intermediate . It is used in the agrochemical, pharmaceutical, and dyestuff fields . It is also used in N-methyl amino acids for peptide synthesis . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques .
Synthesis Analysis
Fmoc-N-methyl-L-alanine is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Alanine is one of the simplest amino acids - a methyl group as the side chain. This small side chain confers a high degree of flexibility when incorporated into a polypeptide chain .
Molecular Structure Analysis
The molecular formula of Fmoc-N-methyl-L-alanine is C19H19NO4 . The molecular weight is 325.4 g/mol .
Chemical Reactions Analysis
Fmoc-N-methyl-L-alanine is a building block for the introduction of N -α-methyl-alanine amino-acid residues by Fmoc SPPS . It is used in the preparation of triazolopeptides, and azapeptides in the synthesis of bis-cationic porphyrin peptides using the standard Fmoc solid-phase synthesis to transform Mannich-adducts into α-halogenated amides without undergoing aziridination .
Physical And Chemical Properties Analysis
Fmoc-N-methyl-L-alanine is a white to off-white powder . Its melting point is 155 - 157 °C .
Scientific Research Applications
Peptide Synthesis
Fmoc-N-Me-Ala-OH is commonly utilized as a building block in peptide synthesis, particularly in the preparation of triazolopeptides and azapeptides . It is also used in the synthesis of bis-cationic porphyrin peptides using the standard Fmoc solid-phase synthesis method. This compound allows for the transformation of Mannich-adducts into α-halogenated amides without undergoing aziridination .
Mechanism of Action
Target of Action
Fmoc-N-Me-Ala-OH primarily targets the N-terminal amino group of peptides during the peptide assembly process . This compound acts as a protecting group, preventing unwanted side reactions during peptide synthesis .
Mode of Action
The mode of action of Fmoc-N-Me-Ala-OH involves the temporary masking of the N-terminal amino group . This protection allows for the controlled and sequential addition of amino acids to the growing peptide chain . The Fmoc group is base-labile, meaning it can be removed under basic conditions, such as with piperidine .
Biochemical Pathways
The primary biochemical pathway affected by Fmoc-N-Me-Ala-OH is the solid-phase peptide synthesis (SPPS). In this process, Fmoc-N-Me-Ala-OH is used as a building block for the preparation of peptides . The Fmoc group’s removal allows for the next amino acid to be added to the peptide chain .
Result of Action
The result of Fmoc-N-Me-Ala-OH’s action is the successful synthesis of peptides with controlled sequences . By protecting the N-terminal amino group, Fmoc-N-Me-Ala-OH prevents side reactions that could disrupt the peptide sequence .
Action Environment
The action of Fmoc-N-Me-Ala-OH is influenced by the conditions of the peptide synthesis process. For instance, the removal of the Fmoc group requires basic conditions . Additionally, the stability of Fmoc-N-Me-Ala-OH can be affected by factors such as temperature and pH .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923 . While the main method of discovery has been biological display—phage, mRNA, and ribosome—the synthetic limitations of biological systems have restricted the depth of exploration of peptide chemical space . In contrast, DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space . Hence, as a bridge to building DNA-encoded chemical libraries (DECLs) of peptides, we have developed substrate-tolerant amide coupling reaction conditions for amino acid monomers, performed a coupling screen to illustrate such tolerance, developed protecting group strategies for relevant amino acids and reported the limitations thereof, developed a strategy for the coupling of α,α-disubstituted alkenyl amino acids relevant to all-hydrocarbon stapled peptide drug discovery, developed reaction conditions for the coupling of tripeptides likely to be used in DECL builds, and synthesized a fully deprotected DNA-decamer conjugate to illustrate the potency of the developed methodology for on-DNA peptide synthesis .
properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-12(18(21)22)20(2)19(23)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,21,22)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFHWKQIQLPZTC-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350931 | |
Record name | Fmoc-N-methyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-N-methyl-L-alanine | |
CAS RN |
84000-07-7 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84000-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fmoc-N-methyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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